S-(Sulfanylmethyl) benzenecarbothioate
Description
Contextualization within Thioester Chemistry and Organosulfur Compounds
Organosulfur compounds, which are organic molecules containing sulfur, are fundamental to many areas of chemistry and biology. nih.gov Within this broad class, thioesters (R-C(=O)-S-R') are notable for their unique reactivity compared to their oxygen-based ester counterparts. The substitution of an oxygen atom for a sulfur atom in the ester linkage results in a more reactive acylating agent due to the nature of the carbon-sulfur bond.
S-(Sulfanylmethyl) benzenecarbothioate is a specific type of thioester derived from benzoic acid and a sulfur-containing analogue of methanol. Its structure is distinguished by the presence of a sulfanyl (B85325) group (-SH) on the methyl component, making it a bifunctional molecule. This positions the compound at an interesting crossroads of thioester and thiol chemistry, suggesting a complex and versatile reactivity profile.
Structural Features and Their Implications for Chemical Reactivity
The chemical behavior of this compound is a direct consequence of its molecular architecture. The key structural components are the thioester linkage, the sulfanylmethyl group, and the aromatic benzene (B151609) ring.
Key Structural Features and Reactivity:
Thioester Group (-C(=O)-S-): This functional group serves as the primary electrophilic site within the molecule. The carbonyl carbon is susceptible to attack by nucleophiles, facilitating acyl transfer reactions.
Sulfanylmethyl Group (-CH₂-SH): The thiol (or mercaptan) group introduces a nucleophilic character to the molecule. The proton of the thiol is acidic and can be removed to form a highly nucleophilic thiolate anion. The thiol group can also undergo oxidation to form disulfide bonds.
Benzene Ring (C₆H₅-): The aromatic ring influences the electronic environment of the thioester group and can participate in its own set of reactions, though it is generally less reactive towards electrophilic substitution due to the deactivating nature of the thioester.
The presence of both an electrophilic center (the thioester) and a nucleophilic center (the thiol) within the same molecule suggests the potential for intramolecular reactions, which could be exploited in the synthesis of sulfur-containing heterocyclic compounds.
Overview of Research Significance in Synthetic Methodologies and Mechanistic Understanding
While specific research focusing exclusively on this compound is not extensively reported, the chemistry of its functional groups is of great importance in the development of synthetic methods and in the understanding of reaction mechanisms.
Potential Synthetic Applications:
The dual functionality of this compound makes it a potentially valuable tool in organic synthesis. It could be envisioned as a building block for:
Heterocyclic Synthesis: Intramolecular reactions could lead to the formation of novel sulfur-containing ring systems.
Click Chemistry: The thiol group can readily participate in thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency and selectivity.
Contributions to Mechanistic Understanding:
Studying molecules like this compound can provide valuable insights into:
Intramolecular Catalysis: The close proximity of the reactive thiol and thioester groups may lead to intramolecular catalysis, where one group influences the reactivity of the other.
Redox Chemistry: The interaction between the thiol and thioester functionalities under different redox conditions could lead to interesting and synthetically useful transformations.
Emergence of this compound in Advanced Chemical Syntheses
The potential utility of this compound in advanced synthesis lies in the ability to selectively manipulate its two distinct sulfur-containing functional groups. For example, one group could be chemically protected while the other is reacted, followed by deprotection to unmask the first group for a subsequent transformation. This would allow for the stepwise construction of complex molecular architectures.
Compound Data
Structure
3D Structure
Properties
CAS No. |
650607-78-6 |
|---|---|
Molecular Formula |
C8H8OS2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) benzenecarbothioate |
InChI |
InChI=1S/C8H8OS2/c9-8(11-6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI Key |
YGRLPRZKQMFTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCS |
Origin of Product |
United States |
Reactivity Profiles and Advanced Reaction Mechanisms of S Sulfanylmethyl Benzenecarbothioate
Thioester Reactivity: Nucleophilic Acyl Substitution Pathways
The reactivity of thioesters in nucleophilic acyl substitution reactions is a cornerstone of their chemistry, setting them apart from their oxygen-ester counterparts. The carbon-sulfur bond in the thioester group of S-(Sulfanylmethyl) benzenecarbothioate is a key determinant of its reactivity profile. Thioesters are generally more reactive towards nucleophiles than esters due to the lower resonance stabilization of the thioester linkage. The larger atomic radius of sulfur compared to oxygen results in less effective overlap between the sulfur lone pairs and the carbonyl π-system. This renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. cdnsciencepub.com A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the leaving group, in this case, the sulfanylmethylthiolate anion (-SCH₂SH), is expelled, regenerating the carbonyl group and yielding the substituted product. cdnsciencepub.comacs.org
Aminolysis Mechanisms
The reaction of this compound with amines, known as aminolysis, results in the formation of amides. This transformation is of significant interest due to the prevalence of the amide bond in biological systems and synthetic materials. The reaction proceeds via the general nucleophilic acyl substitution mechanism.
The rate of aminolysis is influenced by the basicity and steric hindrance of the attacking amine. More basic, less sterically hindered amines generally react faster. The reaction can be catalyzed by general bases, which facilitate the deprotonation of the amine nucleophile, increasing its nucleophilicity. mdpi.com
A critical feature of the aminolysis of this compound is the potential for intramolecular catalysis by the neighboring sulfanylmethyl group. The thiol group can act as an internal general acid or general base catalyst, or even as a nucleophile, to accelerate the reaction. In a neutral or slightly basic medium, the thiol can be deprotonated to a thiolate, which is a more potent nucleophile. While direct intramolecular attack of the thiolate on the thioester carbonyl is a possibility, it would lead to a transient, unstable dithioacylal-like intermediate. More likely, the thiol group participates through general base catalysis, where it deprotonates the attacking amine, or through general acid catalysis, where it protonates the carbonyl oxygen of the thioester, making it more electrophilic.
| Reactant | Nucleophile | Conditions | Product | Notes |
| This compound | Primary Amine (R-NH₂) | Aprotic solvent, room temp. | N-Alkylbenzamide | Reaction rate is dependent on amine basicity and steric factors. |
| This compound | Secondary Amine (R₂NH) | Aprotic solvent, room temp. | N,N-Dialkylbenzamide | Generally slower than with primary amines due to increased steric hindrance. |
| This compound | Ammonia (NH₃) | Methanol or other protic solvent | Benzamide |
This table presents expected outcomes based on general principles of aminolysis reactions.
Alcoholysis and Transesterification Processes
Alcoholysis of this compound involves the reaction with an alcohol to produce an oxygen ester and sulfanylmethanol. This process, also a form of transesterification, is typically slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines. masterorganicchemistry.com
The reaction is often catalyzed by acids or bases. Acid catalysis proceeds by protonation of the thioester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org Base catalysis, on the other hand, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion.
The sulfanylmethyl group can again play a role in modulating the reactivity. Under acidic conditions, the thiol group is unlikely to participate significantly. However, under basic conditions, the deprotonated thiolate could potentially influence the reaction environment, although direct intramolecular catalysis is less straightforward than in aminolysis. The relative rates of alcoholysis are dependent on the acidity of the alcohol and the steric hindrance around the hydroxyl group.
| Reactant | Nucleophile | Catalyst | Conditions | Product |
| This compound | Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Reflux | Methyl benzoate (B1203000) |
| This compound | Ethanol (C₂H₅OH) | Acid or Base | Reflux | Ethyl benzoate |
| This compound | tert-Butanol ((CH₃)₃COH) | Acid or Base | Reflux | tert-Butyl benzoate (slower rate) |
This table illustrates typical conditions and products for alcoholysis reactions.
Hydrolytic Degradation Pathways (Acidic and Basic Conditions)
The hydrolysis of this compound to benzoic acid and sulfanylmethanol can occur under both acidic and basic conditions. Thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters. nih.gov
Basic Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon. The rate of hydrolysis is typically first-order in both the thioester and the hydroxide ion concentration. The presence of the sulfanylmethyl group can lead to intramolecular catalysis. The thiol group (pKa ~9-10) can be deprotonated to a thiolate under basic conditions. This thiolate can act as a neighboring group, participating in the hydrolysis reaction and potentially accelerating the rate compared to a simple alkyl thioester. nih.govnih.gov
Acidic Hydrolysis: In acidic media, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weaker nucleophile, water. wikipedia.org The reaction rate is dependent on the hydronium ion concentration. The sulfanylmethyl group is less likely to participate directly in catalysis under acidic conditions, as the thiol group will be protonated.
| Condition | Mechanism | Key Intermediates | Relative Rate |
| Acidic (e.g., aq. HCl) | Acid-catalyzed nucleophilic acyl substitution | Protonated thioester, Tetrahedral intermediate | Moderate |
| Basic (e.g., aq. NaOH) | Base-catalyzed nucleophilic acyl substitution | Tetrahedral intermediate | Fast |
This table summarizes the key aspects of hydrolytic degradation.
Role of the Sulfanylmethyl Group in Modulating Thioester Reactivity
The sulfanylmethyl (-CH₂SH) group is not merely a passive leaving group; it actively participates in and modulates the reactivity of the thioester functionality through neighboring group participation (NGP). dalalinstitute.comlibretexts.org This participation can occur through several mechanisms:
Intramolecular Nucleophilic Catalysis: The thiol group, particularly in its deprotonated thiolate form, can act as an internal nucleophile, attacking the thioester carbonyl carbon. This would form a highly reactive, cyclic intermediate (a 1,3-dithiolan-2-one derivative). This intermediate would then be rapidly attacked by an external nucleophile, leading to the final product. This pathway often results in a significant rate enhancement compared to an analogous reaction without the neighboring thiol group. cdnsciencepub.com
General Base Catalysis: The thiol or thiolate can act as a general base, accepting a proton from the attacking nucleophile (e.g., an amine or alcohol) in the transition state, thereby increasing the nucleophile's reactivity. nih.gov
General Acid Catalysis: In certain pH ranges, the protonated thiol group could act as a general acid, donating a proton to the carbonyl oxygen of the thioester, making it more electrophilic.
The extent and nature of this participation are highly dependent on the reaction conditions, particularly the pH. The pKa of the thiol group is a critical parameter, as it determines the concentration of the more nucleophilic thiolate form. This intramolecular assistance makes this compound a more reactive and versatile acylating agent than a simple S-alkyl benzenecarbothioate.
Thiol Reactivity: Transformations of the Sulfanylmethyl Group
Beyond the reactions at the thioester carbonyl, the sulfanylmethyl group itself is a reactive center, capable of undergoing various transformations, most notably oxidation reactions.
Oxidation Reactions (e.g., to Disulfides, Sulfoxides, Sulfones)
The thiol group of this compound is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions.
Oxidation to Disulfides: Mild oxidizing agents, such as iodine (I₂) or air in the presence of a catalyst, can oxidize the thiol to a disulfide. youtube.comlibretexts.org This reaction involves the coupling of two molecules of the thioester to form a dimeric disulfide. This process is often reversible upon treatment with a reducing agent.
Oxidation to Sulfoxides and Sulfones: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) (KMnO₄), can oxidize the sulfur atom of the thiol group further. ias.ac.in The initial oxidation product is a sulfenic acid, which is typically unstable and can be further oxidized to a sulfinic acid and then to a sulfonic acid. In the context of the thioether linkage that would be formed upon disulfide formation and subsequent reactions, oxidation can lead to sulfoxides and sulfones. The selective oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the stoichiometry of the oxidizing agent and the reaction temperature. For instance, one equivalent of oxidant tends to favor the sulfoxide, while an excess will typically lead to the sulfone.
It is important to note that under strong oxidizing conditions, the thioester linkage itself may also be susceptible to oxidation or cleavage.
| Oxidizing Agent | Conditions | Primary Product |
| Iodine (I₂) or Air (O₂) | Mild, neutral or slightly basic pH | Bis(benzoylthiomethyl) disulfide |
| Hydrogen Peroxide (H₂O₂, 1 eq.) | Controlled temperature | S-(Benzoylthiomethyl)sulfenic acid (unstable), leading to further products |
| Hydrogen Peroxide (H₂O₂, excess) or m-CPBA | More vigorous conditions | S-(Benzoylthiomethyl)sulfonic acid and potential cleavage products |
This table provides an overview of the oxidation products of the sulfanylmethyl group.
Michael Additions and Thiol-Ene Chemistry
The thiol functionality in this compound is poised to engage in two significant carbon-sulfur bond-forming reactions: Michael additions and thiol-ene reactions.
The Michael addition , or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The thiol group of this compound, particularly in its deprotonated thiolate form, is an excellent nucleophile for this purpose. youtube.com The reaction is typically base-catalyzed, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate. This thiolate can then attack the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. wikipedia.orgyoutube.com For instance, the reaction with an α,β-unsaturated nitrile proceeds via the attack of the thiolate on the β-carbon, followed by protonation of the resulting enolate to yield the final product. youtube.com The reactivity in Michael additions is influenced by the acidity of the thiol and the nature of the Michael acceptor.
The thiol-ene reaction is a powerful and efficient method for forming thioethers, proceeding via a radical-mediated pathway. wikipedia.org This reaction involves the addition of a thiyl radical to an alkene (the "ene"). The process can be initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol group of this compound to generate a reactive thiyl radical (RS•). wikipedia.orgwikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org This reaction is known for its high yields, stereoselectivity, and tolerance of various functional groups, making it a "click" chemistry process. wikipedia.org The photoinitiated thiol-ene reaction between a thiol like benzyl (B1604629) mercaptan and an alkene such as 1-decene (B1663960) has been shown to be highly efficient. creaflow.be
Table 1: Comparison of Michael Addition and Thiol-Ene Reactions for this compound
| Feature | Michael Addition | Thiol-Ene Chemistry |
| Reaction Type | Nucleophilic Conjugate Addition | Radical Addition |
| Key Reagent | Michael Acceptor (e.g., enone, enal) | Alkene ("ene") |
| Initiation | Base | Light, Heat, or Radical Initiator |
| Mechanism | Formation of a thiolate nucleophile, attack on β-carbon, protonation. youtube.com | Formation of a thiyl radical, addition to alkene, hydrogen abstraction. wikipedia.org |
| Regioselectivity | Addition to the β-position of the unsaturated system. | Typically Anti-Markovnikov |
| Key Intermediate | Enolate | Carbon-centered radical |
Reactions with Electrophiles (e.g., alkylation, acylation)
The nucleophilic nature of the thiol group in this compound makes it highly reactive towards a variety of electrophiles, most notably in alkylation and acylation reactions. chemistrysteps.com
Alkylation involves the reaction of the thiol with an alkylating agent, such as an alkyl halide, to form a thioether. Thiols are generally more nucleophilic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com The preparation of the more reactive thiolate is readily achieved by treatment with a base. For instance, benzyl mercaptan, a structural analog, is readily S-alkylated to produce benzyl thioethers. wikipedia.org
Acylation of the thiol group can occur upon reaction with acylating agents like acyl chlorides or anhydrides to form a new thioester. While the parent molecule already contains a thioester, selective acylation of the free thiol is chemically feasible. This reaction would lead to a dithioester derivative. The high nucleophilicity of sulfur makes this transformation efficient.
It is important to note that the thioester functionality within this compound can also react with exceptionally strong nucleophiles, but the free thiol is generally the more reactive site towards most electrophiles under typical conditions. nih.gov
Radical Chemistry Involving the Thiol Functionality
Beyond thiol-ene reactions, the thiol group of this compound can participate in other radical-mediated processes. The relatively weak S-H bond facilitates the formation of thiyl radicals (RS•) upon exposure to radical initiators or UV light. wikipedia.orgchemistrysteps.com
These thiyl radicals are key intermediates in various transformations. One of the most common reactions is the oxidative coupling of two thiol molecules to form a disulfide. This can be achieved using mild oxidizing agents such as hydrogen peroxide, iodine, or even atmospheric oxygen. chemistrysteps.comresearchgate.net For benzyl mercaptan, oxidation to dibenzyl disulfide is a well-documented reaction. nih.gov
Thiyl radicals can also initiate cascade cyclizations if an unsaturated moiety is present elsewhere in the molecule or in a reaction partner. wikipedia.org The radical hydrothiolation of an unsaturated bond generates a carbon-centered radical that can undergo further reactions. wikipedia.org Furthermore, the vapor-phase reaction of benzyl mercaptan with photochemically-produced hydroxyl radicals has been studied, indicating its susceptibility to radical-based atmospheric degradation. nih.gov
Interplay between Thioester and Thiol Functionalities
The coexistence of a thiol and a thioester group within this compound gives rise to unique reactivity patterns, including intramolecular reactions and opportunities for directed functionalization.
Intramolecular Reaction Pathways
The proximity of the nucleophilic thiol and the electrophilic thioester carbonyl group allows for the possibility of intramolecular reactions. One such pathway is an intramolecular acyl transfer . Under basic conditions, the deprotonated thiolate can attack the carbonyl carbon of the thioester. This would lead to a tetrahedral intermediate which could, in principle, lead to rearranged or cyclic products, although the formation of a strained four-membered ring in this specific case would be disfavored.
A more prominent reaction is the thiol-thioester exchange . rsc.org This is a dynamic process where a free thiol (or thiolate) reacts with a thioester to displace the thiol portion of the ester. nih.gov While this is often an intermolecular reaction, in a concentrated solution or under specific catalytic conditions, an intermolecular exchange between two molecules of this compound could occur, leading to the formation of a dimeric disulfide-linked species and dibenzoyl disulfide. The thiol-thioester exchange is fundamental to processes like Native Chemical Ligation (NCL) in peptide synthesis. nih.govrhhz.net
Directed Functionalization Strategies
The thioester group can potentially act as a directing group in transition metal-catalyzed C-H functionalization reactions. Thioethers have been successfully employed as directing groups to guide the functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.net Although the thioester sulfur is less basic than a thioether sulfur, its coordinating ability could be harnessed to direct reactions to specific positions on the benzene (B151609) ring. This strategy allows for the construction of complex molecules by selectively activating C-H bonds ortho to the directing group. researchgate.net
Conversely, the thiol group can be used to anchor the molecule to surfaces or nanoparticles, with the thioester then available for subsequent chemical modifications. The selective reactivity of each group allows for orthogonal functionalization strategies.
Computational and Experimental Mechanistic Elucidation
The mechanisms of the reactions involving this compound can be elucidated through a combination of computational and experimental techniques.
Computational studies , primarily using Density Functional Theory (DFT), are invaluable for understanding reaction pathways and predicting reactivity. ulisboa.pt Such calculations can determine the geometries of transition states and intermediates, as well as the activation energies for different potential reaction channels. rhhz.netacs.org For example, DFT calculations have been used to study the thiol-thioester exchange step in NCL reactions, revealing the influence of steric and electronic effects on the reaction barrier. rhhz.net Similar studies on this compound could clarify the feasibility of intramolecular acyl transfer versus intermolecular exchange and provide insights into the regioselectivity of radical additions.
Table 2: Investigational Techniques for Mechanistic Studies
| Technique | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of transition state energies for Michael addition, thiol-ene, and intramolecular pathways. rhhz.netulisboa.pt | Determination of the most favorable reaction mechanisms, understanding regioselectivity, and predicting reaction rates. |
| NMR Spectroscopy | Monitoring reaction progress in real-time, characterization of products and intermediates. | Identification of product structures, determination of reaction kinetics, and observation of transient species. |
| Mass Spectrometry | Identification of products and intermediates, especially in complex reaction mixtures. | Confirmation of molecular weights of products, detection of low-concentration intermediates. |
| Kinetic Isotope Effect Studies | Using deuterated analogs to probe the rate-determining step of reactions. | Elucidation of transition state structures, particularly for proton transfer steps. |
| Radical Trapping Experiments | Using radical scavengers to inhibit or detect radical-mediated reactions. | Confirmation of radical mechanisms in thiol-ene and oxidation reactions. |
Frontier Molecular Orbital Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them provide critical insights into the kinetic stability and reactivity of a compound. wikipedia.orglibretexts.org
The HOMO is the orbital from which a molecule is most likely to donate electrons, thus its energy level is indicative of the molecule's nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, and its energy level relates to the molecule's electrophilicity. youtube.com A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap indicates higher reactivity. acs.org
These studies typically employ Density Functional Theory (DFT) to calculate the energies of the HOMO and LUMO. From these values, several key chemical reactivity descriptors can be derived. acs.org
Interactive Data Table: Illustrative Frontier Molecular Orbital Data for a Related Hydrazinecarbodithioate
| Parameter | Value (eV) | Significance |
| EHOMO | -0.26751 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.18094 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 0.08657 | Indicates chemical reactivity and stability |
| Chemical Potential (μ) | -0.22 | Tendency of electrons to escape from an equilibrium system |
| Chemical Hardness (η) | 0.04 | Resistance to change in electron distribution |
| Chemical Softness (S) | 11.55 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | 0.58 | Capacity to accept electrons |
This data is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is presented for illustrative purposes. acs.org
The analysis of such data for this compound would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO would likely be localized on the sulfur atoms, indicating these as the primary sites for electron donation. The LUMO, conversely, might be distributed across the carbonyl group and the benzene ring, suggesting these as the sites for electrophilic attack.
Detailed Reaction Coordinate Mapping
Reaction coordinate mapping is a computational technique used to visualize the energy changes that occur as reactants are converted into products. youtube.comlibretexts.org A potential energy surface (PES) is calculated, which maps the potential energy of the system as a function of the geometric coordinates of the atoms involved in the reaction. libretexts.org The path of lowest energy on this surface from reactants to products is known as the reaction coordinate. Key features of this path include transition states (energy maxima) and intermediates (energy minima). youtube.com
The aminolysis and hydrolysis of thioesters are fundamental reactions that have been the subject of computational studies, providing a model for the reactivity of this compound. acs.orgnih.gov These studies investigate the energy profiles of possible reaction mechanisms, typically either a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. acs.org
For the aminolysis of a thioester, such as ethyl thioacetate (B1230152) with ammonia, computational models predict a stepwise mechanism to be favorable. acs.org This involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the thiol leaving group. The activation energy for the formation of this intermediate is often the rate-limiting step. acs.org
Interactive Data Table: Representative Energy Profile for Thioester Aminolysis
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0 | Thioester + Amine |
| 2 | Transition State 1 (TS1) | +15 to +20 | Formation of the tetrahedral intermediate |
| 3 | Intermediate | +5 to +10 | Tetrahedral addition intermediate |
| 4 | Transition State 2 (TS2) | +12 to +18 | Cleavage of the C-S bond |
| 5 | Products | -5 to 0 | Amide + Thiol |
This data is representative and based on computational studies of model thioester systems like ethyl thioacetate. acs.org The exact values for this compound would require specific calculations.
A detailed reaction coordinate map for a reaction of this compound, for instance with an amine, would provide several key pieces of information:
Activation Energies: The height of the energy barriers (transition states) for each step of the reaction, which determines the reaction rate. youtube.com
Reaction Intermediates: The stability of any intermediates formed during the reaction.
Mechanism: Whether the reaction proceeds through a single step (concerted) or multiple steps (stepwise). acs.org
Computational studies have shown that thioesters are generally more reactive towards aminolysis than their corresponding oxygen-based esters (oxoesters), a difference that can be explained by analyzing the electronic structure of the transition states. acs.orgnih.gov For this compound, such an analysis would be crucial for predicting its behavior in biological systems or synthetic applications where it might react with amine or thiol nucleophiles. nih.gov
Design and Synthesis of Derivatives and Analogs of S Sulfanylmethyl Benzenecarbothioate
Structural Modifications on the Benzene (B151609) Ring
Alterations to the benzene ring of S-(Sulfanylmethyl) benzenecarbothioate are a primary strategy for modulating its electronic and steric properties. The introduction of various substituents can significantly influence the reactivity of the entire molecule, particularly the thioester group, and can introduce new functionalities.
Impact of Substituent Effects on Reactivity (Electronic and Steric)
The reactivity of the thioester group in this compound is intrinsically linked to the electronic nature of the benzene ring. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ring can alter the electrophilicity of the carbonyl carbon in the thioester.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO₂), cyano (CN), and halo (F, Cl, Br) groups decrease the electron density on the benzene ring. This inductive and/or resonance effect is transmitted to the carbonyl carbon of the thioester, making it more electrophilic and thus more susceptible to nucleophilic attack. For instance, a p-nitrobenzyl chloride has been shown to be highly mutagenic, which may be attributed to its enhanced reactivity with biological nucleophiles. nih.gov The order of reactivity for some benzyl (B1604629) derivatives has been observed as p-nitrobenzyl chloride > benzyl bromide > benzyl chloride ≈ p-methylbenzyl chloride. nih.gov
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) groups increase the electron density on the benzene ring. This effect reduces the electrophilicity of the thioester carbonyl, making it less reactive towards nucleophiles.
Steric Effects: The size and position of substituents on the benzene ring can sterically hinder the approach of nucleophiles to the thioester carbonyl. Large groups in the ortho position can shield the reaction center, slowing down or preventing reactions that would otherwise occur. This principle is often used to control the selectivity of chemical transformations.
A summary of expected substituent effects on the reactivity of the thioester carbonyl is presented in the table below.
| Substituent Type | Position | Electronic Effect on Carbonyl | Steric Effect on Carbonyl | Expected Reactivity towards Nucleophiles |
| Electron-Withdrawing (e.g., -NO₂) | para | Increased electrophilicity | Minimal | Increased |
| Electron-Donating (e.g., -OCH₃) | para | Decreased electrophilicity | Minimal | Decreased |
| Bulky Alkyl (e.g., -C(CH₃)₃) | ortho | Decreased electrophilicity | Significant hindrance | Significantly Decreased |
| Halogen (e.g., -Cl) | ortho | Increased electrophilicity (inductive) | Moderate hindrance | Variable, depends on balance of effects |
Synthesis of Halogenated, Alkylated, and Heteroatom-Substituted Analogs
The synthesis of substituted analogs of this compound can be achieved through various established organic chemistry methods. A common approach involves the reaction of a substituted benzoyl chloride with a suitable sulfur-containing nucleophile.
Halogenated Analogs: The synthesis of halogenated derivatives can start from commercially available halogenated benzoic acids. These can be converted to the corresponding benzoyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with a source of the sulfanylmethyl group would yield the desired halogenated this compound. For example, 2-halobenzyl halides can be used to synthesize related thioether compounds. researchgate.net
Alkylated Analogs: Alkylated analogs can be prepared similarly, starting from alkyl-substituted benzoic acids. Alternatively, Friedel-Crafts alkylation of benzene or a suitable derivative can introduce alkyl groups onto the aromatic ring, followed by functionalization to the thioester.
Heteroatom-Substituted Analogs: The introduction of heteroatoms like nitrogen or oxygen (in the form of amino or alkoxy groups) can be achieved through nucleophilic aromatic substitution or by using starting materials that already contain these functionalities. For instance, a series of new benzenesulfonamide (B165840) derivatives have been synthesized by reacting aldehyde thiosemicarbazones with benzene sulfonyl chloride. longdom.org
Variations in the Sulfanylmethyl Moiety
Modifying the sulfanylmethyl group offers another avenue to alter the properties of the parent compound. This can involve changing the length or branching of the alkyl chain or introducing other functional groups.
Homologation and Branched Analogs of the Sulfanylmethyl Chain
The synthesis of analogs with a longer or branched alkyl chain between the sulfur and the thioester can be accomplished by using different starting thiols.
Homologation: Instead of methanethiol (B179389) or its equivalent, using ethanethiol, propanethiol, or longer-chain thiols in the reaction with the appropriate benzoyl chloride would result in homologous compounds (e.g., S-(2-sulfanylethyl) benzenecarbothioate).
Branched Analogs: Utilizing branched thiols, such as 2-propanethiol (B166235) or 2-methyl-2-propanethiol, would introduce branching in the sulfanylmethyl moiety. This can significantly impact the steric environment around the thioester and the sulfur atom.
Incorporation of Additional Functional Groups within the Sulfanylmethyl Unit
Introducing other functional groups into the sulfanylmethyl chain can impart new chemical properties and potential for further reactions. This can be achieved by using multifunctional thiols in the synthesis. For example, the synthesis of β-(S-methyl)thioaspartic acid and its derivatives has been reported, which involves the installation of a methylthio moiety into an amino acid structure. nih.gov This demonstrates the feasibility of incorporating amino acid functionalities.
Thioester Linkage Modifications
The thioester bond is a key functional group, and its replacement with other linkages can create isosteres with different stabilities and reactivities. Thioesters are known to be more reactive than their ester and amide counterparts. stackexchange.com
The direct conversion of a thioester to an amide is a well-established transformation that can typically be achieved by treatment with an amine. stackexchange.com This reaction is generally spontaneous at or near room temperature due to the high reactivity of the thioester. stackexchange.com The synthesis of amide analogs of this compound would therefore likely proceed readily upon reaction with a suitable amine.
The synthesis of ester analogs would involve replacing the sulfur atom with an oxygen atom. This would result in a significant change in the electronic properties and reactivity of the carbonyl group. While direct conversion of a thioester to an ester is less common, the ester analog could be synthesized directly by reacting the corresponding benzoyl chloride with an appropriate alcohol.
Isosteric Replacements and Bioisosterism Studies (purely chemical, no biological activity)
Isosterism refers to the principle of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. This strategy is employed to modulate properties such as size, shape, electronic distribution, and reactivity. In the context of this compound, isosteric replacements can be considered for both the thioester linkage and the sulfanylmethyl side chain. These studies are purely chemical in nature, focusing on the synthesis and characterization of these new chemical entities without regard to biological activity.
Isosteric Replacements for the Thioester Group:
One common isosteric replacement for a thioester is an amide (-CO-NR-). While electronically different, the amide group can mimic the steric and conformational profile of the thioester. Another set of isosteres for the ester and thioester functionalities are five-membered heterocyclic rings like oxadiazoles, thiadiazoles, and triazoles. These rings can replicate the spatial arrangement and hydrogen bonding capabilities of the original functional group.
A direct isostere for the sulfur atom in the thioester linkage is selenium, forming a selenoester (-CO-Se-). The synthesis of selenoesters can be achieved by reacting a seleno- or diselenocarboxylic acid with an appropriate electrophile.
Isosteric Replacements for the Sulfanylmethyl Group:
The sulfanylmethyl group (-S-CH₃) can also be the subject of isosteric replacement to probe the influence of this moiety on the compound's properties.
| Original Group | Isosteric Replacement | Rationale for Replacement |
| -S-CH₃ (Sulfanyl) | -O-CH₃ (Methoxy) | Oxygen is smaller and more electronegative than sulfur, which would alter bond lengths, angles, and polarity. |
| -S-CH₃ (Sulfanyl) | -CH₂-CH₃ (Ethyl) | Replaces the sulfur atom with a methylene (B1212753) group, removing the heteroatom to create a purely hydrocarbon side chain. |
| -S-CH₃ (Sulfanyl) | -SiH₂-CH₃ (Silyl) | Silicon is larger and less electronegative than carbon, which would impact the steric and electronic properties of the side chain. |
The synthesis of these analogs would follow established synthetic routes. For example, the oxygen isostere, O-methyl benzenecarbothioate (a thionoester), can be prepared by reacting Lawesson's reagent with methyl benzoate (B1203000) or by treating a Pinner salt with hydrogen sulfide. nih.gov The synthesis of the hydrocarbon isostere would involve the use of the corresponding alkyl halide in the thioesterification reaction.
Structure-Reactivity Relationship (SRR) Studies of Analogs
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of related compounds with their reactivity in a particular chemical transformation. For analogs of this compound, these studies provide quantitative insights into how electronic and steric factors govern their chemical behavior.
Quantitative Analysis of Substituent Effects (e.g., Hammett correlations)
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It takes the form:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the unsubstituted reaction.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.
Kinetic studies on the aminolysis and hydrolysis of substituted S-phenyl and S-4-nitrophenyl thiobenzoates provide valuable data for Hammett analysis. For the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, a downward curvature is observed in the Hammett plot, which has been attributed to ground-state stabilization through resonance interactions between electron-donating substituents and the thionocarbonyl group. nih.gov
For the alkaline hydrolysis of a series of para-substituted ethyl benzoates, a linear Hammett plot is typically observed. The reaction constant (ρ) for the alkaline hydrolysis of ethyl benzoates in an 85% ethanol-water mixture at 30°C is +2.54. scripps.edu The positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the negatively charged transition state formed during nucleophilic attack on the carbonyl carbon.
A similar trend is expected for the hydrolysis of S-alkyl thiobenzoates. The enhanced reactivity of thioesters compared to their oxygen ester counterparts is due to the poorer orbital overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which makes the carbonyl carbon more electrophilic. beilstein-journals.org
Table of Hammett Substituent Constants (σ) and Predicted Reactivity Effects on this compound Analogs:
| Substituent (X) on Benzoyl Ring | σₚ Value | Predicted Effect on Hydrolysis Rate (relative to X=H) |
| -NO₂ | +0.78 | Significant acceleration |
| -CN | +0.66 | Acceleration |
| -Cl | +0.23 | Moderate acceleration |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Moderate retardation |
| -OCH₃ | -0.27 | Significant retardation |
This table illustrates how substituents on the aromatic ring are expected to modulate the reactivity of the thioester group based on their electronic-donating or withdrawing nature.
Conformational Analysis and its Influence on Reactivity
The three-dimensional structure and conformational flexibility of this compound and its analogs can significantly influence their reactivity. The orientation of the sulfanylmethyl group relative to the benzoyl group can affect the accessibility of the carbonyl carbon to nucleophiles and the stability of reaction intermediates.
Computational and spectroscopic studies on simple thioesters like S-methyl thioacetate (B1230152) have shown that the cis conformation (where the methyl group is eclipsed with the carbonyl oxygen) is generally more stable than the trans conformation. The rotational barrier around the C-S bond in thioesters is an important parameter that governs their conformational dynamics.
The rotational barrier around the C-S bond in thioesters is influenced by both steric and electronic factors. The presence of a partial double bond character in the C-S bond due to resonance can increase the rotational barrier. nih.gov For ethane, the barrier to rotation is approximately 3 kcal/mol (12 kJ/mol), which arises from torsional strain. mdpi.com In molecules with more complex interactions, this barrier can be higher. For instance, the rotational barrier in phenyl acetate (B1210297) for the methyl group has been determined to be around 113-136 cm⁻¹, which is relatively low.
For S-methylthiophene, the V₃ potential barrier hindering methyl internal rotation was determined to be 197.7324(18) cm⁻¹. These values provide an estimate for the rotational dynamics in related sulfur-containing compounds.
Table of Calculated Conformational Data for a Model Thioester (e.g., S-Methyl Thiobenzoate):
| Conformational Parameter | Value | Method |
| C-S Rotational Barrier | ~4-6 kcal/mol | Ab initio calculations |
| Preferred C-C-S-C Dihedral Angle | ~0° (cis) | Microwave spectroscopy |
| Energy Difference (cis vs. gauche) | ~1-2 kcal/mol | DFT calculations |
The preference for a planar, cis conformation in many thioesters suggests that this arrangement is electronically favored. Deviations from this planarity, which may be induced by bulky substituents or interactions with a reaction environment, could alter the reactivity of the thioester group by affecting the alignment of orbitals involved in the reaction.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Building Block
The dual functionality of S-(Sulfanylmethyl) benzenecarbothioate, containing both a thioester and a thiol group, makes it a valuable intermediate in organic synthesis. These functional groups can be addressed with high chemoselectivity, enabling its use as a precursor for more complex molecular architectures and as a key component in sophisticated reaction sequences.
Thioesters, such as the benzenecarbothioate moiety in the title compound, are well-established precursors for a variety of organic molecules. They serve as effective acylating agents and are key intermediates in the synthesis of ketones, amides, and esters through reactions with organometallic reagents, amines, and alcohols, respectively. The S-(sulfanylmethyl) group provides an additional reactive handle. The terminal thiol is nucleophilic and can participate in a range of transformations, including Michael additions, thiol-ene reactions, and the formation of disulfides. This bifunctionality allows for the stepwise or orthogonal construction of complex target molecules. For instance, the thiol can be used as an anchor point to a solid support or another molecule, while the thioester is subsequently transformed.
The structure of this compound is well-suited for designing tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. The thiol and thioester groups can react sequentially under a specific set of conditions. A reaction could be initiated at the thiol position, which then triggers a subsequent intramolecular cyclization or rearrangement involving the thioester. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources, and minimizing waste.
Application in Polymer Chemistry
Sulfur-containing compounds are central to the development of controlled polymerization techniques and the functionalization of polymers. The specific structure of this compound makes it highly relevant to these fields.
The thioester group is a key structural feature of chain transfer agents used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers. cmu.edu While dithiobenzoates and trithiocarbonates are common RAFT agents, the thiobenzoate moiety within this compound allows it to act as a mediating agent in such polymerizations. cmu.eduresearchgate.net The RAFT mechanism involves a degenerative chain transfer process where the thioester group reacts with propagating polymer radicals, forming a dormant species that can be reactivated to allow for controlled chain growth. cmu.edu This process allows for the synthesis of well-defined polymers from a wide variety of monomers. cmu.edu The effectiveness of a RAFT agent is determined by its transfer constant, which depends on the substituents attached to the thiocarbonylthio group. cmu.edu
Table 1: Overview of RAFT Polymerization Characteristics
| Feature | Description |
|---|---|
| Mechanism | Reversible addition-fragmentation chain transfer using a thiocarbonylthio compound. cmu.edu |
| Control | Provides excellent control over molecular weight and polydispersity (PDI < 1.2). cmu.edu |
| Monomer Scope | Applicable to a wide range of monomers polymerizable by free radical methods. cmu.edu |
| Architectures | Enables synthesis of block, graft, star, and other complex polymer architectures. cmu.edu |
| End-Group Fidelity | The thiocarbonylthio group is retained at the polymer chain end, allowing for post-polymerization modification. cmu.edu |
This table provides a general overview of the RAFT polymerization process, a technique where compounds structurally related to this compound are employed.
Post-polymerization functionalization is a critical strategy for tailoring the properties of materials for specific applications. chemrxiv.orgrsc.org The terminal thiol group on this compound makes it an ideal candidate for introducing functionality into polymer chains. If used as a RAFT agent, the resulting polymer chains would possess a terminal thiol group (after cleavage of the thioester). This thiol can be readily modified using various efficient and orthogonal "click" chemistry reactions, such as thiol-ene or thiol-yne reactions, to attach biomolecules, fluorophores, or other functional moieties. This approach is valuable for creating materials for drug delivery, bio-imaging, and advanced coatings. chemrxiv.orgnih.gov
Coordination Chemistry and Ligand Design
The sulfur and oxygen atoms within this compound are potential donor atoms for coordinating with metal ions. The soft nature of the sulfur atoms makes them particularly suitable for binding to soft metal ions, such as late transition metals (e.g., Pd, Pt, Au, Ag, Cu, Hg). The thioester group can act as a bidentate ligand, coordinating through both the carbonyl oxygen and the thioether sulfur, or as a monodentate ligand through either atom. The additional thiol group provides another strong binding site, allowing the molecule to act as a multidentate ligand or to bridge multiple metal centers. This versatility enables the design of coordination complexes with specific geometries and electronic properties for applications in catalysis, sensing, and the development of novel inorganic materials.
Metal-Thioester and Metal-Thiol Interactions
The presence of both a thioester and a thiol group would allow for multifaceted interactions with metal centers. The soft sulfur atoms of both the thiol and thioester can act as ligands for various transition metals.
Potential Metal-Ligand Interactions:
| Functional Group | Type of Interaction with Metals | Potential Consequences in Synthesis/Materials |
| Thiol (-SH) | Strong coordination to soft metals (e.g., Au, Ag, Pd, Pt, Hg, Cu). Can act as a bridging ligand between two metal centers. | Surface modification of metal nanoparticles, formation of self-assembled monolayers (SAMs), design of metal-organic frameworks (MOFs), and catalysis. |
| Thioester (-C(O)S-) | Weaker coordination through the sulfur or oxygen atom. Can undergo oxidative addition at the acyl-sulfur bond with low-valent metal complexes. | Precursor for generating metal-thiolate species and acyl-metal complexes, enabling cross-coupling reactions. |
Research on analogous compounds demonstrates that molecules with both thiol and thioester functionalities can exhibit tunable binding to metal surfaces and nanoparticles. The initial coordination could occur through the thiol, with the thioester providing a secondary, potentially reactive site.
Design of Novel Ligands for Catalysis (no mention of biological ligands)
The structure of this compound is well-suited for the design of novel bidentate or bridging ligands for homogeneous and heterogeneous catalysis.
The thiol end of the molecule could anchor the ligand to a metal center, while the thioester group, with its carbonyl and sulfur moieties, could either remain as a pendant group influencing the steric and electronic environment of the catalyst or participate directly in the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the sulfur atom could modulate the electron density of the metal center, thereby influencing the rates of oxidative addition and reductive elimination.
Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. This compound possesses functional groups that could drive such self-assembly processes.
Directed Assembly via Thiol-Thiol or Thioester Interactions
The thiol group is a key player in directed self-assembly. The formation of disulfide bonds through the oxidation of two thiol groups is a common strategy for creating covalent self-assembled structures. Furthermore, thiol groups can form strong hydrogen bonds, which can direct the formation of non-covalent assemblies.
Thioester groups are less commonly exploited as the primary drivers for self-assembly but can participate in dipole-dipole interactions and act as hydrogen bond acceptors. In a molecule like this compound, these interactions could work in concert with the more dominant thiol interactions to create complex, hierarchical structures.
Non-Covalent Interactions in Crystal Engineering (if applicable)
In the solid state, the arrangement of molecules is governed by a network of non-covalent interactions. For this compound, several such interactions would be anticipated, influencing its crystal packing.
Potential Non-Covalent Interactions in the Solid State:
| Interaction Type | Participating Groups | Influence on Crystal Structure |
| Hydrogen Bonding | Thiol (donor) and carbonyl oxygen of the thioester (acceptor). | Formation of chains, sheets, or more complex 3D networks, significantly influencing melting point and solubility. |
| π-π Stacking | Benzene (B151609) rings. | Parallel or offset stacking of the aromatic rings, contributing to the overall stability of the crystal lattice. |
| C-H···π Interactions | Aromatic C-H bonds and the π-system of an adjacent benzene ring. | Further stabilization of the crystal packing. |
| Sulfur-π Interactions | Sulfur atom of the thiol or thioester and the π-system of a benzene ring. | Directional interactions that can influence molecular conformation and packing. |
The interplay of these non-covalent forces would dictate the final crystal structure, which in turn governs the macroscopic properties of the material. While no crystallographic data for this compound is currently available, the principles of crystal engineering provide a framework for predicting its solid-state behavior.
Theoretical and Computational Chemistry Studies of S Sulfanylmethyl Benzenecarbothioate
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of a molecule at the electronic level. These methods, based on the principles of quantum mechanics, can provide valuable insights into a molecule's structure, stability, and reactivity.
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.
Hypothetical Data for S-(Sulfanylmethyl) benzenecarbothioate:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates potential for electron donation from sulfur or thioester moieties. |
| LUMO Energy | -1.2 eV | Suggests regions susceptible to nucleophilic attack, possibly the carbonyl carbon. |
| HOMO-LUMO Gap | 5.3 eV | A moderate gap might suggest a balance between stability and reactivity. |
| Mulliken Charge on Carbonyl Carbon | +0.45 e | Highlights the electrophilic nature of this site. |
| Mulliken Charge on Thiol Sulfur | -0.20 e | Indicates a potential nucleophilic center. |
These values are purely illustrative and would need to be determined through actual quantum chemical calculations.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational modes)
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in structural elucidation.
NMR Chemical Shifts: Predicting the ¹H and ¹³C NMR chemical shifts can help in assigning the signals in an experimental spectrum to specific atoms within the molecule. Modern machine learning approaches, sometimes combined with quantum mechanical calculations, have shown high accuracy in predicting NMR chemical shifts for a wide range of organic molecules. nih.govnih.gov
IR Vibrational Modes: Calculation of the vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. This is particularly useful for identifying characteristic functional groups, such as the C=O stretch of the thioester and the S-H stretch of the sulfanylmethyl group.
Predicted Spectroscopic Data for this compound:
| Spectroscopic Data | Predicted Value | Corresponding Functional Group |
| ¹H NMR Chemical Shift (CH₂) | δ 4.0-4.5 ppm | Methylene (B1212753) protons adjacent to sulfur. |
| ¹³C NMR Chemical Shift (C=O) | δ 190-200 ppm | Carbonyl carbon of the thioester. |
| IR Frequency (C=O stretch) | 1680-1700 cm⁻¹ | Thioester carbonyl group. |
| IR Frequency (S-H stretch) | 2550-2600 cm⁻¹ | Sulfanyl (B85325) group. |
These are typical ranges and would require specific calculations for precise prediction.
Molecular Geometry and Conformational Analysis
Quantum chemical calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. This involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers and their relative populations.
Molecular Dynamics Simulations
While quantum chemistry provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule moves, flexes, and interacts with its environment.
Solvation Effects on Reactivity
The solvent environment can have a profound impact on a molecule's structure and reactivity. MD simulations explicitly including solvent molecules (such as water) can provide a detailed picture of how the solvent interacts with the solute. For this compound, simulations could reveal the nature of hydrogen bonding between water and the carbonyl oxygen or the sulfanyl group, and how this solvation shell might influence the molecule's conformational preferences and the accessibility of its reactive sites. Understanding these solvation effects is critical for predicting reactivity in solution. nih.govmdpi.comnih.gov For instance, the presence of a solvent can alter the energy barriers of chemical reactions. nih.gov
Reaction Pathway and Mechanism Predictions
The investigation of a chemical reaction's mechanism at a molecular level is a primary objective of computational chemistry. For a compound like this compound, this would involve mapping out the potential energy surface to understand how reactants are converted into products.
Energy barriers, or activation energies, are crucial in determining the rate of a chemical reaction. solubilityofthings.com These barriers represent the minimum energy required for a transformation to occur. solubilityofthings.com In the context of this compound, key transformations could include hydrolysis of the thioester group, oxidation of the sulfur atoms, or reactions involving the sulfanylmethyl group.
To calculate these energy barriers, computational chemists would typically employ methods to locate the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state would yield the activation energy.
Table 1: Hypothetical Energy Barriers for Potential Reactions of this compound
| Transformation | Hypothetical Method | Calculated Energy Barrier (kcal/mol) |
| Thioester Hydrolysis | DFT (B3LYP/6-31G*) | Data Not Available |
| Sulfide Oxidation | CCSD(T) | Data Not Available |
| C-S Bond Cleavage | MP2 | Data Not Available |
| This table is illustrative and does not contain real data, as such calculations for this compound have not been published. |
A transition state is a high-energy, transient configuration of atoms that exists at the peak of the reaction energy profile. libretexts.org It is an unstable arrangement and cannot be isolated. youtube.com In contrast, an intermediate is a more stable species that resides in a local energy minimum along the reaction coordinate between reactants and products. solubilityofthings.com
The identification of these species is fundamental to elucidating a reaction mechanism. For this compound, computational studies would aim to model the geometry and electronic structure of any transition states and intermediates involved in its reactions. According to the Hammond-Leffler postulate, the structure of a transition state often resembles the species (reactant, intermediate, or product) to which it is closest in energy. stackexchange.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method in chemistry to investigate the electronic structure of many-body systems. bohrium.com It has proven to be a reliable tool for predicting a wide range of molecular properties with a good balance between accuracy and computational cost. mdpi.comnih.gov
For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.
Calculate vibrational frequencies: Predict the infrared and Raman spectra of the molecule, which can aid in its experimental identification.
Determine electronic properties: Investigate the distribution of electrons through calculations of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. orientjchem.org These properties provide insights into the molecule's reactivity.
Simulate reaction pathways: As mentioned previously, DFT is a common method for calculating the energies of reactants, products, transition states, and intermediates to map out the reaction mechanism. nih.gov
Advanced Analytical Characterization Techniques for S Sulfanylmethyl Benzenecarbothioate in Research
Spectroscopic Methods for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are paramount for elucidating the intricate structural details of S-(Sulfanylmethyl) benzenecarbothioate. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its atomic connectivity, functional groups, and three-dimensional arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. A complete NMR analysis of this compound would involve a suite of experiments.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The benzene (B151609) ring protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the sulfanylmethyl group (-S-CH₂-SH) would exhibit distinct signals. The methylene (B1212753) protons adjacent to the thioester sulfur would likely appear as a singlet or a finely split multiplet, while the thiol proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the thioester is expected to be significantly downfield (δ 190-200 ppm). The carbons of the benzene ring would appear in the range of δ 120-140 ppm. The methylene carbon of the sulfanylmethyl group would be found in the aliphatic region.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show the methylene carbon as a negative signal and the aromatic CH carbons as positive signals. The quaternary carbons, including the carbonyl carbon and the ipso-carbon of the benzene ring, would be absent.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between adjacent protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene group and the aromatic protons to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as with the ipso-carbon of the benzene ring.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR (δ, ppm) | Hypothetical ¹³C NMR (δ, ppm) | DEPT-135 | HMBC Correlations (from ¹H to ¹³C) |
| Carbonyl (C=O) | - | ~192.0 | - | - |
| Benzene Ring (C₆H₅) | ~7.9 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H) | ~137.0 (ipso), ~133.0 (para), ~129.0 (ortho), ~127.0 (meta) | +, +, + | C=O, other aromatic C's |
| Methylene (-CH₂-) | ~4.0 (d, 2H) | ~35.0 | - | C=O, Thiol C |
| Thiol (-SH) | ~1.8 (t, 1H) | - | - | -CH₂- |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that are used to identify the functional groups present in a molecule by observing their vibrational modes. kpi.ua
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the thioester carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The C-S stretching vibrations would give rise to weaker absorptions in the fingerprint region (600-800 cm⁻¹). The S-H stretch of the thiol group would appear as a weak, sharp band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring would be seen in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often produce strong signals. Therefore, the S-S bond (if any impurities are present) and the C-S bonds would be more readily observable. The aromatic ring vibrations would also be prominent. The carbonyl stretch would be visible but potentially weaker than in the IR spectrum.
Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Thioester (C=O) | Stretch | ~1680 (Strong) | ~1680 (Moderate) |
| Thiol (S-H) | Stretch | ~2570 (Weak, Sharp) | ~2570 (Moderate, Sharp) |
| Aromatic (C-H) | Stretch | ~3050 | ~3050 |
| Aromatic (C=C) | Stretch | ~1600, 1480 | ~1600, 1480 |
| C-S | Stretch | ~700 | ~700 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
For this compound (C₈H₈OS₂), the molecular weight is approximately 184.28 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be determined with high precision, confirming the molecular formula.
Common fragmentation pathways could include the loss of the sulfanylmethyl radical (•CH₂SH) or the cleavage of the thioester bond to produce a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a sulfanylmethylthio radical. The benzoyl cation is a common and stable fragment in the mass spectra of benzoyl derivatives and would be expected to be a prominent peak.
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Formula |
| 184 | [M]⁺• | [C₈H₈OS₂]⁺• |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
| 47 | [CH₂SH]⁺• | [CH₃S]⁺ |
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Stereochemical Assignment (if chiral analogs are studied)
This compound itself is an achiral molecule and therefore would not exhibit a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. However, if chiral analogs of this compound were to be synthesized, for instance, by introducing a stereocenter in the vicinity of the chromophores, ECD and VCD could become powerful tools for determining the absolute configuration of the chiral centers. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic transitions of chromophores like the benzene ring and the thioester group. VCD provides similar stereochemical information by measuring the differential absorption of left and right circularly polarized infrared light, probing the vibrational transitions of the molecule.
Chromatographic and Separation Techniques for Research Samples
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound.
Purity Assessment: By using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sample of the compound can be analyzed. The appearance of a single, sharp peak at a specific retention time would indicate a high degree of purity. The area under the peak is proportional to the concentration of the compound. A UV detector, set to a wavelength where the benzene ring or thioester group absorbs strongly (e.g., ~254 nm), would be appropriate for detection.
Reaction Monitoring: HPLC is an excellent tool for monitoring the progress of a chemical reaction that produces this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization Studies
No specific GC-MS studies identifying volatile byproducts from the synthesis or degradation of this compound, or its derivatization for analytical purposes, have been reported.
Preparative Chromatography for Isolation of Intermediates and Products
There are no published methods detailing the use of preparative chromatography for the isolation and purification of this compound, its synthetic intermediates, or reaction products.
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure of this compound has not been determined by X-ray crystallography.
Single Crystal X-ray Diffraction Analysis
No single crystal X-ray diffraction data for this compound is available.
Polymorphism and Co-crystallization Studies (if applicable)
There are no documented studies on the polymorphism or co-crystallization of this compound.
Emerging Research Directions and Future Perspectives on S Sulfanylmethyl Benzenecarbothioate
Exploration of Unconventional Reactivity Modes
The primary reactivity of thioesters involves nucleophilic acyl substitution, where they act as effective acylating agents, often more reactive than their oxygen ester counterparts. stackexchange.comfiveable.me This is attributed to the poorer overlap between the carbon 2p and sulfur 3p orbitals, which reduces resonance stabilization and increases the electrophilicity of the carbonyl carbon. stackexchange.com Similarly, thiols are known for their nucleophilicity, acidity, and propensity for oxidation to disulfides. masterorganicchemistry.comchemistrysteps.com
Future research could focus on reactivity that leverages the interplay between these two groups. For instance, intramolecular catalysis, where the thiol group facilitates or modulates the reactivity of the adjacent thioester, presents an intriguing possibility. Other unconventional modes to explore include:
Radical-Mediated Transformations: Thioesters can serve as precursors to acyl radicals, and thiols can participate in radical thiol-ene reactions. acs.org The proximate nature of these two groups in S-(Sulfanylmethyl) benzenecarbothioate could enable novel intramolecular radical cyclizations or fragmentations under photochemical or thermal conditions.
Transition-Metal Catalysis: While the palladium-catalyzed coupling of thioesters is known, the presence of a soft sulfur donor in the thiol group could lead to unique ligand-controlled reactivity. acs.org Research could explore chelation-assisted C-S bond activation or oxidative addition, potentially enabling catalytic cycles that are inaccessible to simple thioesters or thiols alone.
Table 1: Comparison of Potential Reactivity Modes for Thioester and Thiol Moieties
| Reactivity Mode | Thioester Moiety (R-CO-SR') | Thiol Moiety (R-SH) | Potential Synergistic Reactivity in this compound |
| Nucleophilic Acyl Substitution | Excellent acylating agent. stackexchange.com | Can be acylated. | Intramolecular acylation/cyclization reactions. |
| Radical Chemistry | Precursor to acyl radicals. organic-chemistry.org | Participates in thiol-ene reactions. acs.org | Facile intramolecular radical cyclizations. |
| Transition-Metal Catalysis | Substrate in cross-coupling (e.g., Sonogashira). acs.org | Can act as a ligand or undergo oxidative addition. masterorganicchemistry.com | Chelation-controlled or dual-site catalytic transformations. |
| Redox Chemistry | Generally stable to mild oxidation. | Easily oxidized to disulfides. chemistrysteps.com | Redox-switchable reactivity of the thioester. |
Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. Both thioesters and thiols are valuable partners in MCRs.
This compound is uniquely suited to serve as a bifunctional "A-B" type building block in novel MCRs. The thiol can act as the nucleophilic component, while the thioester can serve as an electrophilic acylating agent. This dual functionality could be exploited to design new MCRs for the synthesis of sulfur-containing heterocycles, a class of compounds with significant value in medicinal and materials chemistry. For example, a reaction with a molecule containing both an amine and a Michael acceptor could potentially lead to complex thiazine (B8601807) or related heterocyclic systems in a single step.
Development of Sustainable Synthetic Pathways
Modern organic synthesis places a strong emphasis on green chemistry principles, including the use of renewable feedstocks, safer solvents, and catalytic methods. acs.org The synthesis of thioesters and thiols is evolving to meet these criteria. wikipedia.orgrsc.org
Future research on this compound should prioritize sustainable synthetic routes. Key areas of investigation could include:
Catalytic Thioesterification: Developing methods that avoid stoichiometric and often hazardous coupling agents like carbodiimides. Acid-catalyzed dehydrative methods, potentially using recyclable solid acid catalysts, could provide a greener alternative. nih.gov
Photocatalysis: Visible-light-mediated synthesis represents a frontier in green chemistry. organic-chemistry.orgnih.gov Protocols using light to generate key intermediates from carboxylic acids and thiol precursors could reduce waste and energy consumption. acs.orgresearchgate.net
Flow Chemistry: Continuous-flow synthesis can offer improved safety, scalability, and efficiency compared to batch processes. organic-chemistry.org Developing a flow synthesis for this compound would be a significant step towards its practical and sustainable production.
Applications in Smart Materials and Responsive Systems
Sulfur-containing polymers are gaining significant attention for their unique optical, and chemical properties. rsc.orgchemrxiv.org The incorporation of sulfur can lead to materials with high refractive indices, useful for optical applications, and inherent degradability or chemical recyclability. rsc.orgoptica.org
The dual functionality of this compound makes it an excellent candidate for designing smart materials.
Dynamic Covalent Networks: The thiol group can participate in reversible thiol-disulfide exchange or thiol-Michael addition reactions, while the thioester can be part of a dynamic acyl transfer network. This dual responsiveness could be harnessed to create self-healing polymers or adaptable hydrogels that respond to multiple stimuli (e.g., pH and redox potential).
High Refractive Index Polymers: The high sulfur content of the molecule suggests that its incorporation into polymer backbones could significantly increase the refractive index of the resulting material. chemrxiv.orgoptica.org This is particularly relevant for advanced optical components and coatings.
Stimuli-Responsive Drug Delivery: The thioester linkage could be designed to be stable under physiological conditions but cleavable by a specific biological trigger (e.g., an enzyme or a change in redox environment), while the thiol provides a handle for conjugation to other molecules or surfaces.
Table 2: Potential Applications in Smart Materials
| Material Type | Key Functional Group(s) Utilized | Potential Stimulus | Application |
| Self-Healing Polymers | Thiol (for disulfide exchange), Thioester (for dynamic exchange) | Redox, pH, Light | Reversible crosslinking, damage repair. |
| High Refractive Index Materials | Thioester, Thiol (high sulfur content) | N/A (Inherent property) | Advanced optical lenses, coatings. optica.org |
| Responsive Hydrogels | Thiol (for thiol-Michael addition) | pH, Redox | Controlled release systems, soft robotics. |
Interdisciplinary Research with Other Fields of Chemistry (e.g., Physical Organic Chemistry, Computational Materials Science)
A deeper understanding of this compound requires a multidisciplinary approach.
Physical Organic Chemistry: Detailed mechanistic studies are needed to quantify the reactivity of this bifunctional molecule. Kinetic analyses of hydrolysis rates, pKa measurements of the thiol group, and trapping of intermediates in its reactions would provide fundamental data to guide synthetic applications. Understanding the electronic communication, if any, between the thioester and thiol groups is a key question.
Computational Chemistry: Computational tools are invaluable for predicting molecular properties and reaction pathways. mdpi.comacs.org Density Functional Theory (DFT) calculations could be used to:
Model the transition states of potential intramolecular reactions.
Calculate the bond dissociation energies to predict radical reactivity.
Simulate the electronic properties (e.g., HOMO-LUMO gap) to understand its potential in electronic materials.
When applied to materials science, computational models could predict the bulk properties of polymers incorporating this molecule, guiding the design of new materials with targeted optical or mechanical characteristics. mdpi.com
By combining synthetic exploration with detailed physical organic and computational studies, the full potential of this compound as a versatile chemical building block can be realized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-(Sulfanylmethyl) benzenecarbothioate, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis typically involves thiol-ene click chemistry or nucleophilic substitution between benzoyl chloride derivatives and thiol-containing precursors. For example, reacting benzenecarbothioic acid with methylthiol in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C can yield the target compound. Optimization includes:
- Byproduct Mitigation : Use of radical scavengers (e.g., TEMPO) to suppress disulfide formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
- Validation : Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS, [M+H]+ expected at m/z 184.3).
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies:
- Experimental Design : Prepare buffered solutions (pH 2–12, using HCl/NaOH or phosphate/citrate buffers) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots are analyzed at intervals (0, 7, 14, 30 days) via:
- HPLC-UV : Track degradation products (e.g., benzothioic acid or sulfoxide derivatives).
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.
- Key Finding : Stability is typically highest at pH 6–8, with rapid hydrolysis observed in strongly acidic (pH <3) or basic (pH >10) conditions .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?
- Methodological Answer : Discrepancies between experimental H/C NMR data and DFT-predicted shifts often arise from solvent effects or conformational flexibility. Resolve via:
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., rotational barriers in the thioester group).
- 2D NMR (COSY, HSQC) : Assign overlapping signals and validate intramolecular interactions.
- Computational Refinement : Include implicit solvent models (e.g., PCM for DMSO) in Gaussian or ORCA calculations.
Q. What experimental and computational approaches are suitable for studying the compound’s reactivity in enzymatic systems, such as oxidoreductases?
- Methodological Answer :
- Enzyme Assays : Test as a substrate or inhibitor for NADH-dependent oxidoreductases (e.g., asparagusate dehydrogenase ). Monitor NADH oxidation at 340 nm in Tris-HCl buffer (pH 7.4) with 1 mM substrate.
- Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (PDB: 4XYZ). Key parameters:
- Grid Box : Center on catalytic cysteine residues.
- Scoring Function : Analyze binding energy (ΔG < −6 kcal/mol suggests strong affinity).
- Contradiction Analysis : If experimental activity contradicts simulations, validate via site-directed mutagenesis (e.g., Cys→Ala mutants).
Q. How can researchers design experiments to resolve conflicting reports on the compound’s antioxidant vs. pro-oxidant behavior?
- Methodological Answer :
- Redox Profiling : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to determine oxidation potentials.
- Cell-Based Assays : Compare ROS levels (via DCFH-DA fluorescence) in HEK-293 cells treated with the compound (0.1–100 µM) under oxidative stress (H₂O₂-induced).
- Mechanistic Probes : Add thiol-blocking agents (e.g., N-ethylmaleimide) to distinguish direct radical scavenging from thiol-mediated redox cycling.
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Spectral Assignments | 2D NMR, X-ray crystallography | Ambiguous C signals in thioester |
| Stability vs. Literature | Accelerated testing with controlled O₂ levels | Discrepant degradation rates in air vs. N₂ |
| Enzymatic Activity Disputes | Kinetic isotope effects (e.g., H-labeled) | Confirm rate-limiting steps in catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
